molecular formula C25H22N4O7 B143901 [(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate CAS No. 137057-72-8

[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate

Cat. No. B143901
M. Wt: 490.5 g/mol
InChI Key: OTTXTTKOMBTSFZ-OYWYANMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate, commonly known as BM212, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BM212 belongs to the class of nucleoside analogs and has been found to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B and C viruses.

Scientific Research Applications

BM212 has been extensively studied for its antiviral activity against HIV, herpes simplex virus, and hepatitis B and C viruses. Studies have shown that BM212 inhibits viral replication by interfering with the viral DNA synthesis process. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells. In addition, BM212 has been studied for its potential use in gene therapy and as a diagnostic tool for viral infections.

Mechanism Of Action

BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase, which is essential for viral replication. BM212 is incorporated into the viral DNA during replication, leading to the termination of viral DNA synthesis. BM212 has also been found to inhibit the activity of reverse transcriptase, which is essential for the replication of retroviruses such as HIV.

Biochemical And Physiological Effects

BM212 has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase, making it a promising candidate for antiviral therapy. Studies have shown that BM212 does not affect the normal cellular DNA synthesis process, indicating its safety for use in humans. BM212 has also been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

BM212 has several advantages for use in lab experiments, including its high selectivity towards viral DNA polymerase, low toxicity, and easy synthesis. However, BM212 has some limitations, including its limited solubility in water and its potential to induce drug resistance in viruses.

Future Directions

Several future directions for research on BM212 include the development of more efficient synthesis methods, the evaluation of its efficacy in animal models, and the investigation of its potential use in combination therapy with other antiviral agents. In addition, further studies are needed to determine the optimal dosage and administration route of BM212 for therapeutic use. Finally, the potential use of BM212 as a diagnostic tool for viral infections warrants further investigation.
Conclusion
In conclusion, BM212 is a promising compound with potential therapeutic applications as an antiviral and anticancer agent. The synthesis of BM212 involves several steps, and it has been extensively studied for its antiviral activity against several viruses. BM212 exerts its antiviral activity by inhibiting the activity of viral DNA polymerase and has been found to exhibit low toxicity and high selectivity towards viral DNA polymerase. While BM212 has several advantages for use in lab experiments, it also has some limitations. Several future directions for research on BM212 have been identified, including the development of more efficient synthesis methods and the investigation of its potential use in combination therapy with other antiviral agents.

Synthesis Methods

The synthesis of BM212 involves several steps, starting with the protection of the hydroxyl group of ribose with benzoyl chloride. The protected ribose is then reacted with 6-methoxypurine to form the nucleoside intermediate. The final step involves the benzylation of the hydroxyl group of the nucleoside intermediate with benzyl chloride to form BM212. The synthesis of BM212 has been reported in several studies, including a recent study by Srinivasulu et al. (2021).

properties

CAS RN

137057-72-8

Product Name

[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate

Molecular Formula

C25H22N4O7

Molecular Weight

490.5 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4-benzoyloxy-3-hydroxy-5-(6-methoxypurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C25H22N4O7/c1-33-22-18-21(26-13-27-22)29(14-28-18)23-20(36-25(32)16-10-6-3-7-11-16)19(30)17(35-23)12-34-24(31)15-8-4-2-5-9-15/h2-11,13-14,17,19-20,23,30H,12H2,1H3/t17-,19-,20+,23-/m1/s1

InChI Key

OTTXTTKOMBTSFZ-OYWYANMWSA-N

Isomeric SMILES

COC1=NC=NC2=C1N=CN2[C@H]3[C@H]([C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5

SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5

Canonical SMILES

COC1=NC=NC2=C1N=CN2C3C(C(C(O3)COC(=O)C4=CC=CC=C4)O)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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